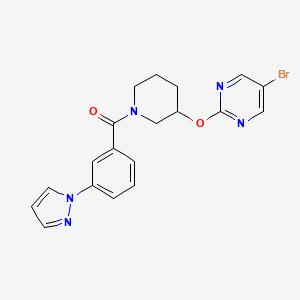

(3-(1H-pyrazol-1-yl)phenyl)(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)methanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-(3-pyrazol-1-ylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18BrN5O2/c20-15-11-21-19(22-12-15)27-17-6-2-8-24(13-17)18(26)14-4-1-5-16(10-14)25-9-3-7-23-25/h1,3-5,7,9-12,17H,2,6,8,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQYHGXWLSAIQIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC(=CC=C2)N3C=CC=N3)OC4=NC=C(C=N4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18BrN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that pyrazole derivatives, which this compound is a part of, have a broad range of biological activities and can interact with various targets.

Mode of Action

Pyrazole derivatives are known to interact with their targets in a variety of ways, leading to different biological effects.

Biological Activity

The compound (3-(1H-pyrazol-1-yl)phenyl)(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)methanone , with the CAS number 2034276-31-6, is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Molecular Details

- Molecular Formula : C₁₉H₁₈BrN₅O₂

- Molecular Weight : 428.3 g/mol

- Structure : The compound consists of a pyrazole ring connected to a phenyl group and a piperidine moiety substituted with a bromopyrimidine derivative.

The compound exhibits its biological effects primarily through interactions with various molecular targets. It has been studied for its potential as an inhibitor of certain enzymes and receptors involved in cancer progression and inflammation.

Enzyme Inhibition

Research indicates that compounds with similar structural motifs can act as inhibitors of the enzyme monoacylglycerol lipase (MAGL) , which is implicated in the regulation of endocannabinoid signaling pathways. For instance, modifications to the benzoylpiperidine structure have shown promising results in inhibiting MAGL with IC₅₀ values ranging from 19.9 to 75.3 µM against various cancer cell lines, suggesting that similar derivatives may exhibit comparable activity .

Anticancer Activity

The compound's potential anticancer properties have been highlighted in several studies:

- Cell Lines Tested : The compound has been tested against human breast cancer (MDA-MB-231 and MCF-7) and ovarian cancer (COV318 and OVCAR-3) cell lines.

- IC₅₀ Values : The observed IC₅₀ values for these cell lines ranged from 19.9 µM to 75.3 µM, indicating moderate potency against these cancer types .

Selectivity and Safety Profile

In terms of selectivity, compounds similar to this one have shown preferential inhibition towards MAGL compared to other endocannabinoid system enzymes, which is crucial for minimizing side effects typically associated with broader-spectrum inhibitors .

Recent Investigations

- Study on Structural Modifications : A study focused on modifying the piperidine moiety to enhance bioactivity revealed that specific substitutions could significantly improve the compound's efficacy as an anticancer agent while maintaining selectivity for target enzymes .

- In Vivo Studies : Preliminary in vivo studies indicated that derivatives of this compound could effectively reduce tumor growth in animal models without significant toxicity, supporting further clinical development .

Comparative Analysis of Similar Compounds

| Compound Name | Target Activity | IC₅₀ (µM) | Cancer Type |

|---|---|---|---|

| Compound A | MAGL Inhibitor | 19.9 | Breast |

| Compound B | MAGL Inhibitor | 75.3 | Ovarian |

| Compound C | Non-selective | >100 | Various |

Q & A

Q. What are the critical steps in synthesizing (3-(1H-pyrazol-1-yl)phenyl)(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)methanone?

- Methodological Answer : Synthesis involves multi-step routes:

- Piperidine ring functionalization : React 3-hydroxypiperidine with 5-bromo-2-chloropyrimidine under basic conditions to form the 3-((5-bromopyrimidin-2-yl)oxy)piperidine intermediate .

- Pyrazole coupling : Introduce the 3-(1H-pyrazol-1-yl)phenyl moiety via Suzuki-Miyaura cross-coupling or nucleophilic substitution, using Pd catalysts (e.g., Pd(PPh₃)₄) and optimized temperatures (80–120°C) .

- Methanone assembly : Couple the intermediates via a ketone linkage using carbonyl diimidazole (CDI) or acid chlorides in anhydrous solvents (e.g., THF) .

- Key considerations : Monitor reaction progress via TLC/HPLC and purify intermediates via column chromatography .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Analytical techniques :

- NMR spectroscopy : Confirm regiochemistry of the pyrazole and piperidine rings (e.g., ¹H NMR for aromatic protons, ¹³C NMR for carbonyl groups) .

- HPLC-MS : Assess purity (>95%) and molecular ion consistency with the calculated mass (C₂₁H₁₈BrN₅O₂: [M+H]⁺ = 476.06) .

- X-ray crystallography : Resolve ambiguities in stereochemistry (if crystalline) .

- Data cross-validation : Compare spectroscopic data with structurally related compounds (e.g., pyrazole-piperidine hybrids) .

Advanced Research Questions

Q. How can researchers optimize the coupling reaction between the pyrazole and piperidine intermediates to improve yield?

- Methodological Answer :

- Variables to test :

- Catalysts : Compare Pd-based catalysts (e.g., PdCl₂ vs. Pd(OAc)₂) for cross-coupling efficiency .

- Solvents : Evaluate polar aprotic solvents (DMF, DMSO) vs. ethers (THF) for reaction kinetics .

- Temperature gradients : Use microwave-assisted synthesis to reduce reaction time while maintaining yield .

- Statistical design : Apply a Design of Experiments (DoE) approach to identify optimal conditions (e.g., response surface methodology) .

- Case study : A similar piperidine-pyrimidine compound achieved 85% yield using Pd(OAc)₂ in DMF at 100°C .

Q. What strategies resolve contradictions in reported biological activities of this compound?

- Methodological Answer :

- Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm if observed enzyme inhibition (e.g., kinase assays) is target-specific .

- Off-target profiling : Screen against related receptors (e.g., GPCRs, ion channels) to rule out nonspecific binding .

- Structural analogs : Compare bioactivity with derivatives lacking the 5-bromopyrimidinyloxy group to isolate pharmacophore contributions .

- Data reconciliation : Publish negative results to clarify conflicting claims (e.g., inactive in cancer cell lines vs. potent in kinase assays) .

Q. How can computational modeling predict the compound’s binding mode to biological targets?

- Methodological Answer :

- Docking studies : Use Schrödinger Suite or AutoDock Vina to model interactions with kinases (e.g., EGFR) based on the bromopyrimidine’s halogen-bonding potential .

- MD simulations : Simulate binding stability over 100 ns trajectories to assess piperidine ring flexibility and solvent effects .

- QSAR analysis : Corrogate substituent effects (e.g., bromine vs. chlorine) on IC₅₀ values using datasets from analogous compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.